2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(3,4-dimethylphenyl)acetamide
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Overview
Description
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(3,4-dimethylphenyl)acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzofuran ring system, which is a fused aromatic ring with oxygen, and an acetamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(3,4-dimethylphenyl)acetamide typically involves multiple steps, starting with the preparation of the benzofuran ring system. The key steps include:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenols and aldehydes under acidic or basic conditions.
Introduction of the Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using appropriate alkyl halides.
Attachment of the Acetamide Group: The final step involves the reaction of the benzofuran derivative with an acetamide precursor under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(3,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The acetamide group can be reduced to an amine under hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are commonly employed.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(3,4-dimethylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(3,4-dimethylphenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The benzofuran ring system can intercalate with DNA, while the acetamide group can form hydrogen bonds with target proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
2-((2,3-dihydrobenzofuran-7-yl)oxy)-N-phenylacetamide: Lacks the dimethyl groups, which may affect its chemical reactivity and biological activity.
2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-phenylacetamide: Similar structure but without the dimethyl groups on the phenyl ring, potentially altering its properties.
Uniqueness
The presence of both the benzofuran ring system and the dimethyl groups in 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(3,4-dimethylphenyl)acetamide makes it unique, providing a distinct combination of chemical reactivity and potential biological activity. This uniqueness can be leveraged in various research and industrial applications, making it a valuable compound for further exploration.
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(3,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-13-8-9-16(10-14(13)2)21-18(22)12-23-17-7-5-6-15-11-20(3,4)24-19(15)17/h5-10H,11-12H2,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFMBGKOBIIOCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC3=C2OC(C3)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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